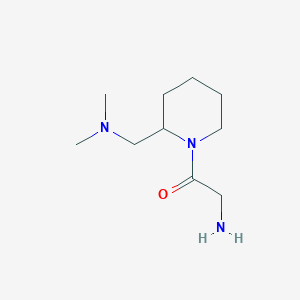

2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone

Description

2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a dimethylaminomethyl group at the 2-position and an amino-ethanone moiety.

Properties

IUPAC Name |

2-amino-1-[2-[(dimethylamino)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)8-9-5-3-4-6-13(9)10(14)7-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYDQDGYCZVUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

Attachment of the Aminoethanone Moiety: The final step involves the attachment of the aminoethanone group to the piperidine ring, often through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that 2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone may interact with various biological targets, potentially modulating enzyme activity or receptor functions. Its structural features suggest significant pharmacological properties, making it a candidate for further investigation in drug development. Some key areas of interest include:

- Neuropharmacology : The compound may have implications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

- Antidepressant Activity : Initial studies suggest potential antidepressant effects, warranting further exploration in clinical settings.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry are highlighted by its ability to serve as a lead compound for the development of new therapeutic agents. Below is a summary of its applications:

| Application Area | Description |

|---|---|

| Drug Development | Investigated for its potential as a therapeutic agent targeting various diseases. |

| Pharmacological Research | Used to study the interaction with biological receptors and enzymes. |

| Synthetic Chemistry | Acts as an intermediate in the synthesis of more complex molecules. |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related compounds and their implications for drug development:

- Neurotransmitter Modulation : Research has shown that compounds with similar structures can influence neurotransmitter levels, suggesting that this compound may also exhibit similar effects.

- Antidepressant Properties : A study demonstrated that structurally related compounds exhibited significant antidepressant-like behavior in animal models, proposing that this compound could have analogous effects.

- Synthetic Pathways : The compound has been synthesized using various methods, including reductive amination techniques, showcasing its versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the piperidine ring can interact with various binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Structure: Contains a tetrazole-aryl group and a piperidine-linked ethanone. Synthesis: Prepared via nucleophilic substitution between 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone and piperidine in acetonitrile . Key Difference: The absence of a dimethylaminomethyl group reduces its basicity compared to the target compound.

- 2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone Structure: Piperazine ring with 2,4-dimethyl substituents and an amino-ethanone group. Synthesis: Not explicitly detailed, but analogous reactions involving piperazine derivatives and chloroacetyl chloride are likely . Key Difference: The piperazine ring (vs. piperidine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Amide/Isomerization-Prone Analogues

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1) Structure: Piperidine-linked ethanone with a dinitrophenyl group. Isomerization Behavior: Exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR. Isomerization rates increase with temperature, leading to coalescence of NMR signals .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an amino group, a piperidine ring, and a dimethylamino substituent, suggests various biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 199.29 g/mol

- CAS Number : 1353975-09-3

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activity or receptor functions. The compound's structural features suggest it could exhibit significant pharmacological properties, making it a candidate for further investigation in drug development .

Potential Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial and antifungal properties. For example, alkaloids with similar structures have demonstrated the ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .

- Cytotoxicity : In vitro assays have indicated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural characteristics, particularly the presence of the piperidine ring .

- Enzyme Inhibition : Some studies have explored the compound's potential as an inhibitor of specific enzymes involved in disease pathways. For instance, its structural analogs have been evaluated for their ability to inhibit Hedgehog signaling pathways, which are crucial in certain cancers .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of piperidine derivatives found that certain compounds showed significant inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 75 to 125 µg/mL. The results indicated that structural modifications could enhance antibacterial properties .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | B. subtilis | 75 |

| Compound B | E. faecalis | 125 |

| Compound C | E. coli | <125 |

Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various piperidine derivatives on HEK293a cells, compounds similar to this compound exhibited varying levels of toxicity. The most potent derivatives resulted in over a 40% reduction in cell viability at concentrations as low as 12.5 μM .

| Compound | Cell Viability Reduction (%) at 12.5 μM |

|---|---|

| Compound D | 44 |

| Compound E | 69 |

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between piperidine derivatives and dimethylamine-containing precursors. For example, refluxing 4-hydroxy-1-piperidinyl with dimethylformamide in ethanol under acidic catalysis yields the compound, with temperature and solvent choice (e.g., dichloromethane vs. ethanol) critically affecting purity (60–75% yields reported) . Alternative routes include alkylation of piperidine intermediates with chloroacetone derivatives, followed by amination steps .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring, dimethylamino, and ketone functionalities. Mass spectrometry (HRMS) verifies the molecular ion peak at m/z 228.33 (C₁₂H₂₄N₂O₂). Purity (>95%) is assessed via HPLC with UV detection at 254 nm . X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .

Q. What in vitro assays are used to evaluate its biological activity?

Receptor binding assays (e.g., radioligand displacement for dopamine or serotonin transporters) and enzyme inhibition studies (e.g., acetylcholinesterase activity) are standard. Fluorescence-based assays measure cellular uptake or cytotoxicity in neuronal cell lines (e.g., SH-SY5Y), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for neurotransmitter targets?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this, standardized protocols (e.g., uniform buffer systems) and orthogonal assays (e.g., electrophysiology vs. radioligand binding) should be employed. For example, conflicting dopamine transporter Ki values (nM range) require validation using knockout cell models .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Molecular dynamics simulations predict blood-brain barrier permeability (logBB > 0.3) by analyzing lipophilicity (cLogP ~2.1) and polar surface area (<80 Ų). QSAR models prioritize modifications to the dimethylamino group to reduce hepatic metabolism while maintaining affinity for σ receptors . Metabolite identification via LC-MS/MS guides structural tweaks to avoid rapid glucuronidation .

Q. How do structural variations in the piperidine ring impact selectivity across biological targets?

Comparative studies of analogs (e.g., 2-Amino-1-(4-hydroxy-piperidin-1-yl)ethanone vs. 2-Amino-1-(3-methyl-piperidin-1-yl)ethanone) reveal that substituents at the 4-position enhance selectivity for κ-opioid receptors over μ-opioid subtypes. Crystallographic data show that bulkier groups induce steric hindrance, reducing off-target binding .

Methodological Guidance

Designing a stability study under physiological conditions:

- Experimental Setup : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Analysis : Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Hydrolysis of the ketone group is expected in acidic conditions, forming a carboxylic acid derivative .

- Outcome : Half-life (t₁/₂) >8 hours in plasma suggests suitability for in vivo studies .

Interpreting conflicting cytotoxicity data across cell lines:

Contradictory results (e.g., IC₅₀ = 10 μM in HeLa vs. 30 μM in MCF-7) may reflect differences in efflux pump expression (e.g., P-gp). Validate using transporter inhibitors (e.g., verapamil) and gene expression profiling (qPCR for ABCB1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.